Cas no 93772-68-0 (14-Benzoyl-8-O-methylaconine)

14-Benzoyl-8-O-methylaconine is a diterpenoid alkaloid derived from the Aconitum species, known for its potential pharmacological properties. This compound exhibits structural modifications that enhance its stability and bioavailability compared to related aconitine derivatives. Its benzoyl and methoxy functional groups contribute to selective binding affinity, making it a candidate for research in neuropharmacology and pain management. The compound's well-defined molecular structure allows for precise study of its interactions with biological targets. It is typically used in analytical and preclinical research due to its high purity and consistent performance. Proper handling is essential, as diterpenoid alkaloids may exhibit toxicity at higher concentrations.
14-Benzoyl-8-O-methylaconine structure
14-Benzoyl-8-O-methylaconine structure
Product Name:14-Benzoyl-8-O-methylaconine
CAS No:93772-68-0
MF:C33H47NO10
MW:617.726990938187
CID:4671445
PubChem ID:168013515
Update Time:2025-10-29

14-Benzoyl-8-O-methylaconine Chemical and Physical Properties

Names and Identifiers

    • 14-Benzoyl-8-O-methylaconine
    • Aconitane-3,13,14,15-tetrol, 20-ethyl-1,6,8,16-tetramethoxy-4-(methoxymethyl)-, 14-benzoate, (1α,3α,6α,14α,15α,16β)-
    • 14-Benzoyl-8-O-methylaconine/8-O-Methylaconine14-benzoate
    • DA-59864
    • AKOS040763175
    • 93772-68-0
    • [(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
    • Inchi: 1S/C33H47NO10/c1-7-34-15-30(16-39-2)19(35)13-20(40-3)32-18-14-31(38)27(44-29(37)17-11-9-8-10-12-17)21(18)33(43-6,26(36)28(31)42-5)22(25(32)34)23(41-4)24(30)32/h8-12,18-28,35-36,38H,7,13-16H2,1-6H3/t18-,19-,20+,21-,22?,23+,24-,25?,26+,27?,28+,30+,31-,32?,33-/m1/s1
    • InChI Key: VEMVATSAPLNYSX-FGYCYYLYSA-N
    • SMILES: O([C@H]1C[C@@H](O)[C@]2(CN(CC)C3C4[C@]5([C@@H](O)[C@H](OC)[C@]6(O)C([H])(OC(C7C=CC=CC=7)=O)[C@H]5[C@@]([H])(C6)C13[C@]2([H])[C@H]4OC)OC)COC)C

Computed Properties

  • Exact Mass: 617.31999670g/mol
  • Monoisotopic Mass: 617.31999670g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 10
  • Complexity: 1120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 15
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 136Ų

14-Benzoyl-8-O-methylaconine Security Information

14-Benzoyl-8-O-methylaconine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
TN6117-5 mg
14-Benzoyl-8-O-methylaconine
93772-68-0 98%
5mg
¥ 4,420 2023-07-11
TargetMol Chemicals
TN6117-1 mL * 10 mM (in DMSO)
14-Benzoyl-8-O-methylaconine
93772-68-0 98%
1 mL * 10 mM (in DMSO)
¥ 6720 2023-09-15
TargetMol Chemicals
TN6117-5mg
14-Benzoyl-8-O-methylaconine
93772-68-0
5mg
¥ 4420 2024-07-20
TargetMol Chemicals
TN6117-1 ml * 10 mm
14-Benzoyl-8-O-methylaconine
93772-68-0
1 ml * 10 mm
¥ 6720 2024-07-20

Additional information on 14-Benzoyl-8-O-methylaconine

Exploring the Properties and Applications of 14-Benzoyl-8-O-methylaconine (CAS No. 93772-68-0)

14-Benzoyl-8-O-methylaconine (CAS No. 93772-68-0) is a naturally occurring diterpenoid alkaloid that has garnered significant attention in the fields of pharmacology and natural product chemistry. This compound, derived from the Aconitum genus, is known for its unique structural features and potential bioactive properties. Researchers have been particularly interested in its molecular interactions and possible therapeutic applications, making it a subject of ongoing scientific exploration.

The chemical structure of 14-Benzoyl-8-O-methylaconine includes a benzoyl group at the 14-position and a methoxy group at the 8-position, which contribute to its distinct physicochemical characteristics. These modifications influence its solubility, stability, and biological activity, making it a valuable compound for studying structure-activity relationships. Recent studies have focused on its potential role in modulating cellular pathways, though further research is needed to fully elucidate its mechanisms of action.

In the context of current trends, 14-Benzoyl-8-O-methylaconine aligns with the growing interest in plant-derived bioactive compounds. With the rise of natural medicine and holistic health practices, consumers and researchers alike are searching for terms like "natural alkaloids benefits" and "plant-based therapeutics". This compound fits into these discussions due to its origin and potential applications. Additionally, its CAS No. 93772-68-0 is often used in academic and industrial databases for precise identification, highlighting its importance in scientific literature.

From a pharmacological perspective, 14-Benzoyl-8-O-methylaconine has been explored for its interactions with various biological targets. While it is not yet widely used in commercial products, its structural analogs have shown promise in preliminary studies. Researchers are particularly interested in its potential anti-inflammatory and neuroprotective effects, which are hot topics in modern drug discovery. Questions like "how do diterpenoid alkaloids work?" and "what are the uses of Aconitum compounds?" are frequently searched, reflecting public curiosity about this class of molecules.

The safety profile of 14-Benzoyl-8-O-methylaconine is another area of interest. As with many alkaloids, proper dosage and administration are critical to avoid adverse effects. This has led to discussions around "natural compound safety" and "alkaloid toxicity", which are common queries in online forums and scientific communities. Understanding the balance between efficacy and safety is essential for any potential future applications of this compound.

In summary, 14-Benzoyl-8-O-methylaconine (CAS No. 93772-68-0) represents a fascinating example of nature's chemical diversity. Its study bridges traditional knowledge and modern science, offering insights into the potential of plant-derived compounds. As research continues, this alkaloid may find new roles in health and medicine, aligning with the global shift toward sustainable and natural solutions.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.